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Compound of Interest

Compound Name: L-Homohistidine

CAS No.: 58501-47-6

Cat. No.: B142899

Get Quote

Introduction & Scope
L-Homohistidine is a chiral, non-proteinogenic β -amino acid homologue featuring an

imidazole side chain. It is increasingly utilized in the rational design of protease-resistant

peptidomimetics, advanced therapeutics, and highly stable peptide ligands[1][2]. Because of its

highly polar nature and the presence of a stereocenter, comprehensive analytical profiling

requires orthogonal high-performance liquid chromatography (HPLC) techniques. This

application note details two validated methodologies: Reversed-Phase HPLC (RP-HPLC) for

chemical impurity profiling and Chiral HPLC for the determination of enantiomeric excess (ee).

Scientific Principles & Causality
Reversed-Phase HPLC (Chemical Purity)
L-Homohistidine contains three ionizable groups: a carboxyl group (pKa ~2.2), an imidazole

ring (pKa ~6.0), and an α -amino group (pKa ~9.5)[3]. Under standard neutral aqueous
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conditions, the molecule is highly hydrophilic and elutes in the void volume of a standard C18

column.

The Causality of the Mobile Phase: By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the

carboxylate is protonated and neutralized, while the amine and imidazole groups become fully

positively charged. TFA acts as a hydrophobic ion-pairing agent. The fluorinated tail of TFA

interacts with the non-polar C18 stationary phase, while its carboxylate head forms an ion pair

with the protonated L-Homohistidine. This mechanism significantly increases retention time

and suppresses peak tailing caused by secondary interactions with residual silanols on the

silica matrix[2].

Chiral HPLC (Enantiomeric Purity)
The separation of D- and L-Homohistidine enantiomers is achieved using a crown ether-

based chiral stationary phase, specifically the Daicel CROWNPAK® CR(+) column. This

column contains an immobilized (S)-18-crown-6 ether coated on a 5 µm silica support[4].

The Causality of Chiral Recognition: The chiral recognition mechanism strictly depends on the

formation of a host-guest inclusion complex between the crown ether cavity and the primary

amine of the amino acid[5]. To enforce this interaction, the mobile phase must be highly acidic.

Perchloric acid (HClO 4​) is the optimal modifier because it ensures complete protonation of the

α -amine to -NH 3+​without forming competitive, bulky ion pairs that could disrupt the inclusion

complex[5][6]. Due to the stereochemical configuration of the CR(+) selector, the D-enantiomer

experiences less steric hindrance, forms a weaker complex, and consistently elutes before the

L-enantiomer[4].

Experimental Protocols
Protocol A: RP-HPLC Chemical Purity Profiling
This self-validating protocol is designed to separate L-Homohistidine from synthesis by-

products (e.g., desamino-histidine or truncated peptide fragments).

Sample Preparation: Dissolve L-Homohistidine in 0.1% aqueous TFA to a final

concentration of 1.0 mg/mL. Vortex until fully dissolved.

Column: C18 Analytical Column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
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Mobile Phase:

Solvent A: 0.1% TFA in LC-MS grade Water[1].

Solvent B: 0.1% TFA in LC-MS grade Acetonitrile[1].

Flow Rate: 1.0 mL/min.

Column Temperature: 25°C.

Detection: UV at 214 nm (optimal wavelength for peptide bonds and imidazole ring

absorption)[1].

Injection Volume: 10 µL.

Gradient Execution: Follow the gradient program outlined in Table 1.

Protocol B: Chiral HPLC Enantiomeric Separation
This protocol determines the ratio of D-Homohistidine to L-Homohistidine to calculate

enantiomeric purity.

Sample Preparation: Dissolve the sample directly in the mobile phase (aqueous Perchloric

acid, pH 1.5) to a concentration of 0.5 mg/mL. Critical Note: Never use pure organic solvents

for sample dissolution, as they will strip the crown ether coating from the stationary phase[4].

Column: Daicel CROWNPAK® CR(+) (150 mm × 4.0 mm, 5 µm)[4].

Mobile Phase: Aqueous Perchloric Acid (HClO 4​), adjusted to pH 1.5 (approx. 16.3 g of 70%

HClO 4​diluted in 1L of water)[4][5].

Flow Rate: 0.5 mL/min. Do not exceed 1.5 mL/min to prevent high backpressure and column

bed collapse[4].

Column Temperature: 25°C. (If baseline resolution is not achieved, lower the temperature to

10°C to strengthen the inclusion complex and increase retention)[5].

Detection: UV at 214 nm.
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Injection Volume: 5 µL.

Elution: Isocratic for 30 minutes.

Data Presentation
Table 1: RP-HPLC Gradient Program for Chemical Purity | Time (min) | % Solvent A (0.1% TFA

in H 2​O) | % Solvent B (0.1% TFA in MeCN) | Curve | | :--- | :--- | :--- | :--- | | 0.0 | 95 | 5 | Initial | |

5.0 | 95 | 5 | Isocratic | | 25.0 | 40 | 60 | Linear | | 27.0 | 5 | 95 | Linear | | 30.0 | 5 | 95 | Wash | |

31.0 | 95 | 5 | Re-equilibration | | 40.0 | 95 | 5 | End |

Table 2: System Suitability and Typical Retention Parameters

Parameter
RP-HPLC (Chemical
Purity)

Chiral HPLC (Enantiomeric
Purity)

Target Analyte RT
~12.5 min (L-
Homohistidine)

~18.2 min (L-
Homohistidine)

Secondary Analyte RT N/A ~14.5 min (D-Homohistidine)

Resolution (Rs) > 2.0 (from nearest impurity) > 1.5 (Baseline separation)

Tailing Factor (Tf) < 1.5 < 1.8

| Elution Order | Polarity dependent | D-enantiomer elutes first |

Visualizations

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142899?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


L-Homohistidine
Sample

Sample Preparation
(Dissolution in Target Solvent)

Analysis
Pathway

Chemical Purity
(RP-HPLC C18 + TFA)

 Impurities

Enantiomeric Purity
(CROWNPAK CR+)

 Chirality

Impurity Profiling
& Quantitation

D/L Enantiomeric
Excess (ee) Calc

Final QA/QC
Certificate of Analysis

Click to download full resolution via product page

Analytical workflow for the comprehensive characterization of L-Homohistidine.
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Chiral recognition mechanism of L-Homohistidine via crown ether inclusion complexation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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